2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid: is a synthetic amino acid derivative with the chemical formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is a modified form of phenylalanine, where a chlorine atom is substituted at the 5th position and a methyl group at the 2nd position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid typically involves the chlorination and methylation of phenylalanine derivatives. One common method includes the reaction of 5-chloro-2-methyl aniline with aniline diazonium salt prepared through diazotization of an aniline substance. This is followed by hydrazine hydrate normal-pressure reduction and hydrogenolysis in the presence of a catalyst .
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction pathways as described above. The process includes steps like diazotization, reduction, and hydrogenolysis, followed by purification techniques such as crystallization and filtration to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry:
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid is used as a building block in organic synthesis for the preparation of various complex molecules .
Biology:
In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis due to its structural similarity to natural amino acids .
Medicine:
The compound is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its effects on metabolic pathways .
Industry:
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid involves its incorporation into proteins and peptides, where it can affect the structure and function of these biomolecules. It may also act as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with the formula C9H11NO2.
4-Chloro-DL-phenylalanine: A similar compound with a chlorine atom at the 4th position.
2-Methyl-DL-phenylalanine: A compound with a methyl group at the 2nd position.
Uniqueness:
2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical and biological properties compared to its analogs. This dual substitution can lead to different reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
2-amino-3-(5-chloro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPGEIIQISZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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